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Compound of Interest

Compound Name: 1-CHLOROOCTANE-D17

CAS No.: 1219803-93-6

Cat. No.: B1144049 Get Quote

)[1]

Executive Summary
1-Chlorooctane-d17 is the fully deuterated isotopologue of 1-chlorooctane.[1] It is primarily

utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and NMR

spectroscopy for the quantification of alkyl halides and lipophilic contaminants.[1]

This guide addresses a critical gap in commercial documentation: while suppliers list 1-
chlorooctane-d17 as "soluble in organic solvents," precise quantitative data is often omitted.

[1] This document synthesizes authoritative data from the non-deuterated parent compound (1-

chlorooctane) with theoretical isotope effects to provide a definitive solubility profile.[1]

Key Takeaway: 1-Chlorooctane-d17 is highly lipophilic (LogP ~4.7–5.4), freely soluble in low-

polarity organic solvents (Hexane, DCM, Ethanol), and practically insoluble in water (<0.02

g/L).[1]

Part 1: Physicochemical Basis & Isotope Effects[1]
To understand the solubility of the d17 variant, one must first establish the baseline of the

parent compound and then apply the Deuterium Isotope Effect.[1]
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The solubility of 1-chlorooctane is driven by the hydrophobic effect.[1] The eight-carbon alkyl

chain dominates the dipole moment of the chloro-headgroup, rendering the molecule non-polar.

[1]

Hydrophobic Chain:

(Dominant)[1]

Polar Head:

(Minor contribution to overall polarity)

The Deuterium Isotope Effect on Solubility
Does replacing Hydrogen (

) with Deuterium (

) change solubility?

Volume & Polarisability: The

bond is shorter and stronger than the

bond.[1] This results in a slightly smaller molar volume for deuterated compounds.[1]

Lipophilicity (HPLC Retention): In Reversed-Phase Chromatography, deuterated

isotopologues often elute slightly earlier than their protiated counterparts, suggesting a

marginally lower lipophilicity due to reduced dispersion forces.[1]

Conclusion: While subtle thermodynamic differences exist, they do not alter the macroscopic

solubility class. 1-Chlorooctane-d17 retains the immiscibility with water characteristic of the

parent alkane.[1]

Part 2: Solubility Data Profile
The following data aggregates experimental values for 1-chlorooctane (Parent) and applies the

isotopic translation for 1-chlorooctane-d17.[1]
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Table 1: Solubility in Key Solvents ( )
Solvent Class Specific Solvent Solubility Status

Application
Context

Aqueous Water (pH 7) Insoluble (< 20 mg/L)
Phase separation

occurs immediately.[1]

Aliphatic n-Hexane / Heptane
Miscible (Fully

Soluble)

Preferred for GC-MS

stock solutions.[1]

Chlorinated
Dichloromethane

(DCM)
Miscible

Excellent for

extraction; high

volatility risk.[1]

Alcohol Methanol / Ethanol Soluble

Good for LC-MS;

potential for

transesterification if

catalyzed.[1]

Ketone Acetone Soluble

General cleaning; not

recommended for

storage.[1]

Aromatic Benzene / Toluene Miscible

Alternative GC

solvent; high stability.

[1]

Table 2: Partition Coefficients (Lipophilicity)[1]
Parameter Value (Parent)

Estimated Value
(d17)

Significance

LogP (Octanol/Water) 4.73 – 5.42 ~4.70 – 5.40

Indicates strong

preference for organic

phase.[1]

Henry's Law Constant ~0.8 atm-m³/mol Similar
High volatility from

water surfaces.[1]
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Critical Note on LogP: A LogP > 3.0 indicates a substance that will bioaccumulate in lipids and

requires non-polar solvents for extraction.[1]

Part 3: Mechanism of Solubility (Visualization)
The following diagram illustrates the thermodynamic decision process for solvent interaction.

The "Hydrophobic Effect" forces the alkyl chain out of the water structure, driving it into the

organic phase.[1]
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(C8D17Cl)
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(Insoluble)

Rejection
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Acceptance

Click to download full resolution via product page

Figure 1: Thermodynamic basis for the immiscibility of 1-chlorooctane-d17 in water versus its

miscibility in organic solvents.
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Part 4: Experimental Protocols
Stock Solution Preparation (Standard Operating
Procedure)
Objective: Prepare a stable 1000 µg/mL stock solution of 1-chlorooctane-d17 for GC-MS

analysis.

Reagents:

1-Chlorooctane-d17 (Isotopic purity >98%)[1]

Solvent: n-Hexane (HPLC Grade) or Methanol (LC-MS Grade)[1]

Class A Volumetric Flask (10 mL)[1]

Protocol:

Tare: Place a 10 mL volumetric flask on an analytical balance (precision 0.0001 g). Tare the

balance.

Weighing: Using a gas-tight syringe or glass pipette, transfer exactly 10 mg (approx 11.4 µL

based on density ~0.875 g/mL) of 1-chlorooctane-d17 directly into the flask.

Expert Tip: Do not weigh onto weighing paper; the liquid is volatile and oily.[1] Weigh

directly into the flask containing a small amount of solvent to suppress evaporation.[1]

Dissolution: Add approximately 5 mL of the chosen solvent (e.g., Hexane). Swirl gently to

dissolve.

Observation: No sonication is usually required as miscibility is high.[1]

Make to Volume: Fill to the meniscus mark with the solvent.[1] Cap immediately.

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at 4°C.[1]

Solvent Selection Decision Tree
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Select Solvent for
1-Chlorooctane-d17 Analytical Technique?

GC-MS / GC-FID

LC-MS / HPLC

NMR Spectroscopy

n-Hexane or Isooctane
(Best match for boiling point)

Methanol or Acetonitrile
(Ensure miscibility with mobile phase)

Chloroform-d (CDCl3)
(Standard non-polar solvent)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the appropriate solvent based on the downstream

analytical application.

Part 5: Validation & Troubleshooting[1]
Verifying Homogeneity
If 1-chlorooctane-d17 is accidentally introduced to an aqueous environment (e.g., during a

liquid-liquid extraction):

Observation: Look for "oiling out" or the formation of a meniscus. 1-chlorooctane-d17 is less

dense than water (0.875 vs 1.0 g/mL) and will float.[1]

Correction: Add a co-solvent (like Acetone or Isopropanol) if a single phase is required, or

perform a liquid-liquid extraction using Hexane to recover the standard.

Stability of the C-Cl Bond
While the C-D bonds are stable, the C-Cl bond is susceptible to nucleophilic attack.[1]

Avoid: Storing in basic aqueous solutions (NaOH/KOH), which can lead to hydrolysis

(forming 1-octanol-d17).[1]

Recommended: Store in neutral, anhydrous organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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solvents-vs-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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